molecular formula C15H20N2O4 B8341570 Methyl 4-[(cyclohexylmethyl)amino]-3-nitrobenzoate

Methyl 4-[(cyclohexylmethyl)amino]-3-nitrobenzoate

Cat. No. B8341570
M. Wt: 292.33 g/mol
InChI Key: UWDLSNDHNPKFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156796B2

Procedure details

12.00 g 4-(Cyclohexylmethyl-amino)-3-nitro-benzoic acid methyl ester were dissolved in 75 ml ethyl acetate and 75 ml methanol, 0.45 g of palladium on carbon (10%) were added and the mixture was hydrogenated at 5 bar for 4 h. The catalyst was removed by filtration over celite, the filtrate was concentrated and after precipitation with cyclohexane 12.00 g (93%) of 3-Amino-4-(cyclohexylmethyl-amino)-benzoic acid methyl ester were obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[C:6]([N+:18]([O-])=O)[CH:5]=1>C(OCC)(=O)C.CO.[Pd]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]2)=[C:6]([NH2:18])[CH:5]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NCC1CCCCC1)[N+](=O)[O-])=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
after precipitation with cyclohexane 12.00 g (93%) of 3-Amino-4-(cyclohexylmethyl-amino)-benzoic acid methyl ester
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC(C1=CC(=C(C=C1)NCC1CCCCC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.